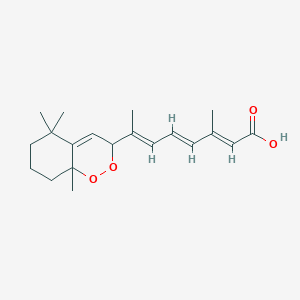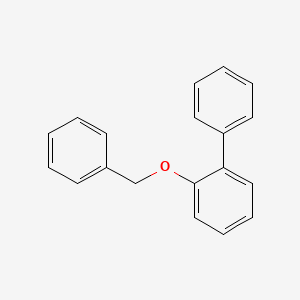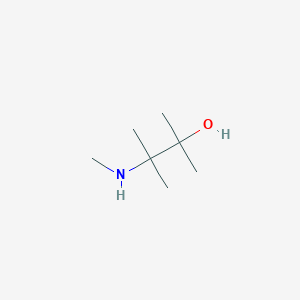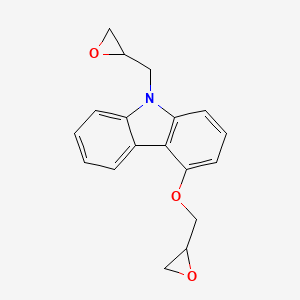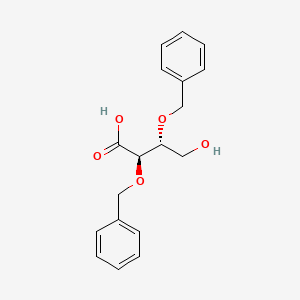
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two phenylmethoxy groups attached to a butanoic acid backbone, with hydroxyl and phenylmethoxy groups positioned on the second and third carbon atoms, respectively. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylmethoxy groups can be reduced to form corresponding alcohols.
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid: The enantiomer of the compound with different stereochemistry.
4-Hydroxy-2,3-bis(methoxy)-butanoic Acid: A similar compound with methoxy groups instead of phenylmethoxy groups.
2,3-Dihydroxybutanoic Acid: A compound with hydroxyl groups instead of phenylmethoxy groups.
Uniqueness
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2R,3R)-4-hydroxy-2,3-bis(phenylmethoxy)butanoic acid |
InChI |
InChI=1S/C18H20O5/c19-11-16(22-12-14-7-3-1-4-8-14)17(18(20)21)23-13-15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2,(H,20,21)/t16-,17-/m1/s1 |
InChI Key |
BDFMIPYELGLIOP-IAGOWNOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H](CO)[C@H](C(=O)O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C(C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


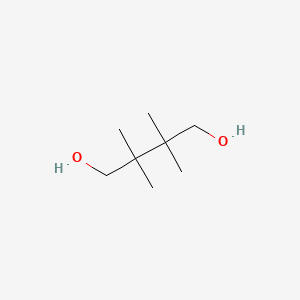
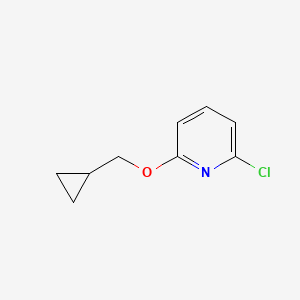

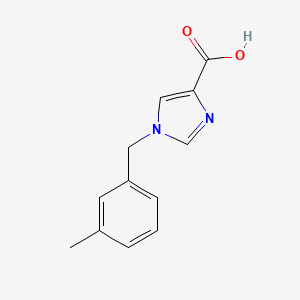
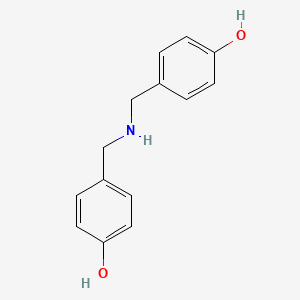

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
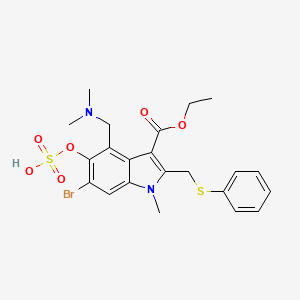
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
